Cytosporon B

Übersicht

Beschreibung

Cytosporone B is a natural polyketide compound primarily sourced from endophytic fungi. It has garnered significant attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Wissenschaftliche Forschungsanwendungen

Cytosporone B has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Cytosporone B (Csn-B) is a specific agonist for the nuclear orphan receptor Nur77 . Nur77, also known as NR4A1, is a transcription factor that plays diverse roles in many tumors, including melanoma, colorectal cancer, breast cancer, and hepatocellular cancer, to regulate cell growth and apoptosis .

Mode of Action

Csn-B physically binds to Nur77 and activates its transactivational activity . This interaction stimulates the translocation of Nur77 to mitochondria, which induces apoptosis . In addition, Csn-B can block the interaction between Nur77 and another nuclear receptor, PPARγ, thereby enhancing the inhibitory effect of Nur77 on cancer progression .

Biochemical Pathways

Csn-B affects several biochemical pathways through its interaction with Nur77. For instance, it has been shown to alter the morphology of Geotrichum citri-aurantii, a fungus, by causing distortion of the mycelia and loss of membrane integrity . This leads to changes in the expression of genes related to metabolic production and cell membrane . In the context of cancer, Csn-B can inhibit the absorption of exogenous fatty acids by cancer cells, thereby suppressing their proliferation .

Pharmacokinetics

It has been shown that administration of csn-b to mice infected with influenza virus reduces lung viral loads and improves pulmonary function . This suggests that Csn-B can be effectively delivered to target tissues in vivo.

Result of Action

The action of Csn-B results in a variety of molecular and cellular effects. In the context of fungal infection, Csn-B can alter the morphology of the fungus and cause loss of membrane integrity . In cancer, Csn-B can inhibit cell proliferation and induce apoptosis . It can also enhance the immune response against cancer by increasing CD8+ T-cell infiltration and cytotoxicity .

Action Environment

The efficacy and stability of Csn-B can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the binding of Csn-B to Nur77 . Additionally, the physiological state of the target cells, such as their metabolic status, can also influence the action of Csn-B .

Biochemische Analyse

Biochemical Properties

Cytosporone B plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It binds with high affinity to the ligand-binding domain of Nur77, stimulating Nur77-dependent activities . This interaction leads to the transactivation of target genes, including NR4A1 itself, which contains multiple consensus response elements allowing positive autoregulation in a Cytosporone B-dependent manner . Additionally, Cytosporone B has been shown to alter the morphology of fungal cells by causing distortion of the mycelia and loss of membrane integrity .

Cellular Effects

Cytosporone B exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis and inhibits tumor growth by translocating NR4A1 to the mitochondria, causing cytochrome C release . In immune cells, Cytosporone B enhances the production of type 1 interferons in response to viral infections, thereby improving pulmonary function in infected mice . Furthermore, Cytosporone B influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of NR4A1 .

Molecular Mechanism

The molecular mechanism of Cytosporone B involves its binding to the ligand-binding domain of Nur77, which stimulates Nur77-dependent transactivational activity towards target genes . This binding interaction leads to the positive autoregulation of NR4A1 and the induction of apoptosis in cancer cells . Additionally, Cytosporone B promotes the phosphorylation of transcriptional factors IRF3 and IRF7, enhancing the production of interferons in response to viral infections . The compound also induces the expression of gluconeogenesis-related genes, resulting in elevated blood glucose levels in tumors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cytosporone B have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it can significantly reduce the decay of sugar oranges during in vivo trials . Long-term effects on cellular function include the sustained production of interferons and improved pulmonary function in mice infected with influenza virus . Additionally, Cytosporone B has been shown to induce the expression of fibrotic proteins in renal tubular cells, which can be abrogated by treatment with p38 MAPK inhibitors .

Dosage Effects in Animal Models

The effects of Cytosporone B vary with different dosages in animal models. In mice infected with influenza virus, administration of Cytosporone B reduces lung viral loads and improves pulmonary function in a dose-dependent manner . In a mouse model of multiple sclerosis, intragastric administration of Cytosporone B attenuates clinical symptoms and reduces the percentages of CD4+ T cells and F4/80+ cells in the central nervous system . High doses of Cytosporone B may induce toxic or adverse effects, such as the promotion of renal fibrosis .

Metabolic Pathways

Cytosporone B is involved in several metabolic pathways, including the regulation of gluconeogenesis and fatty acid metabolism . It interacts with enzymes such as hexokinase 2, fructose phosphate kinase, and pyruvate kinase to mediate glycolysis . Additionally, Cytosporone B modulates the expression of genes involved in fatty acid synthesis, such as CD36 and sterol regulatory element-binding protein 1 . These interactions result in changes in metabolic flux and metabolite levels, contributing to the compound’s antitumor effects.

Transport and Distribution

Cytosporone B is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. In cancer cells, Cytosporone B induces the mitochondrial localization of NR4A1, promoting apoptosis . The compound’s distribution within tissues has been studied in the context of its effects on pulmonary function and viral clearance in mice infected with influenza virus . Additionally, Cytosporone B’s transport and accumulation in renal tubular cells have been linked to its fibrotic effects .

Subcellular Localization

The subcellular localization of Cytosporone B plays a critical role in its activity and function. In cancer cells, Cytosporone B induces the mitochondrial localization of NR4A1, leading to the release of cytochrome C and the activation of apoptotic pathways . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biological effects. In immune cells, Cytosporone B’s localization to the nucleus enhances the production of interferons in response to viral infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cytosporone B typically involves the use of commercially available starting materials. One common synthetic route starts with 1-(3,5-dihydroxyphenyl)ethanone, which undergoes a series of reactions including aldol condensation, cyclization, and oxidation to yield Cytosporone B . The reaction conditions often involve the use of strong bases and oxidizing agents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of Cytosporone B involves the fermentation of specific fungal strains that naturally produce the compound. The fermentation process is optimized to maximize yield, followed by extraction and purification using chromatographic techniques . This method ensures a sustainable and scalable production of Cytosporone B for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Cytosporone B undergoes several types of chemical reactions, including:

Oxidation: Cytosporone B can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert Cytosporone B into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the Cytosporone B molecule.

Common Reagents and Conditions

Common reagents used in the reactions of Cytosporone B include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products

The major products formed from the reactions of Cytosporone B include various oxidized and reduced derivatives, as well as substituted analogs with different functional groups. These products have been studied for their enhanced biological activities .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cytosporon A: Ein weiteres Mitglied der Cytosporon-Familie mit ähnlichen biologischen Aktivitäten.

Dothiorelon A: Ein verwandtes Polyketid mit antifungalen Eigenschaften.

AMS049: Ein neuartiges Cytosporon-Analog mit potenzieller Antikrebsaktivität.

Einzigartigkeit von Cytosporon B

This compound ist einzigartig aufgrund seiner spezifischen Bindungsaffinität für NR4A1 und seiner Fähigkeit, Apoptose in Krebszellen zu induzieren. Seine vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und industrielle Nutzung .

Eigenschaften

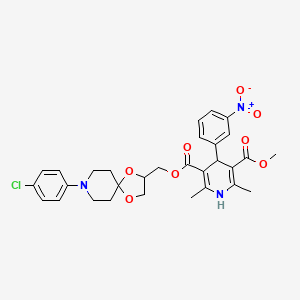

IUPAC Name |

ethyl 2-(3,5-dihydroxy-2-octanoylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-3-5-6-7-8-9-15(20)18-13(11-17(22)23-4-2)10-14(19)12-16(18)21/h10,12,19,21H,3-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVWQQKSNZLUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=C(C=C(C=C1O)O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443557 | |

| Record name | CYTOSPORONE B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321661-62-5 | |

| Record name | CYTOSPORONE B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytosporone B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B1669635.png)

![4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane](/img/structure/B1669639.png)